

# Preparing ML390 stock solution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ML390	
Cat. No.:	B15610951	Get Quote

## **Application Notes and Protocols for ML390**

Topic: Preparing ML390 Stock Solution for Experiments

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

ML390 is a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] DHODH catalyzes the conversion of dihydroorotate to orotate, a critical step for the synthesis of pyrimidines required for DNA and RNA production.[1][3] Due to its role in cell proliferation, DHODH is a therapeutic target in cancer and autoimmune diseases.[4] ML390 has been shown to induce differentiation in acute myeloid leukemia (AML) models.[2] Proper preparation of ML390 stock solutions is crucial for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of ML390 for in vitro studies.

## **Quantitative Data Summary**

The physicochemical properties of **ML390** are summarized in the table below for easy reference.

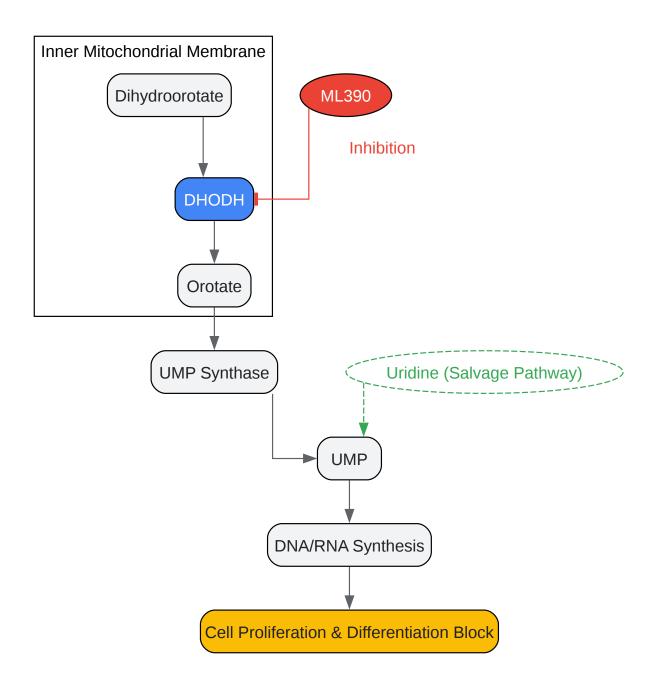


Property	Value	Reference
Formal Name	N-[3-oxo-3-[[(1R)-1,2,3,4- tetrahydro-1- naphthalenyl]amino]propyl]-4- (trifluoromethoxy)-benzamide	[5]
CAS Number	2029049-79-2	[5]
Molecular Formula	C21H21F3N2O3	[5]
Molecular Weight	406.4 g/mol	[5]
Purity	≥98%	[5]
Formulation	Crystalline solid	[5]
Solubility (mg/mL)	DMSO: 20 mg/mL, DMF: 12 mg/mL, Ethanol: 3 mg/mL	[5]
Storage (Solid)	-20°C for up to 4 years	[5]
Storage (In Solvent)	-20°C or -80°C for up to 6 months	
EC <sub>50</sub> (AML Cell Lines)	~2 µM	[2][6]
IC50 (DHODH)	$0.56 \pm 0.1 \ \mu M$	[7]

### Mechanism of Action of ML390

**ML390** exerts its biological effects by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[1] This enzyme is located on the inner mitochondrial membrane and is essential for the de novo synthesis of pyrimidines.[3] By blocking DHODH, **ML390** leads to the depletion of downstream metabolites such as uridine monophosphate (UMP), which are vital for DNA and RNA synthesis.[2][4] The inhibitory effect of **ML390** can be reversed by supplementing the cell culture medium with uridine, confirming its specific mechanism of action.[1][6]





Click to download full resolution via product page

**Figure 1.** Mechanism of action of **ML390** via inhibition of the de novo pyrimidine synthesis pathway.

## **Experimental Protocols**



# Protocol 1: Preparation of a 10 mM ML390 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **ML390** in dimethyl sulfoxide (DMSO), a common solvent for this compound.

#### Materials:

- ML390 powder (Formula Weight: 406.4 g/mol)
- Anhydrous/molecular biology grade DMSO
- Sterile microcentrifuge tubes or amber glass vials
- Calibrated analytical balance
- Calibrated micropipettes and sterile tips
- Vortex mixer

#### Procedure:

- Pre-weighing Preparation: Allow the vial of ML390 powder to equilibrate to room temperature before opening to prevent condensation of moisture.
- Weighing ML390: Carefully weigh out 1 mg of ML390 powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
- Calculating Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:

Volume (L) = Mass (g) / (Concentration (mol/L) \* Molecular Weight (g/mol))

#### For 1 mg of ML390:

- Mass = 0.001 q
- Concentration = 0.010 mol/L



Molecular Weight = 406.4 g/mol

Volume (L) = 0.001 g / (0.010 mol/L \* 406.4 g/mol ) = 0.000246 L = 246  $\mu$ L

- Dissolving the Compound: Add 246 μL of anhydrous DMSO to the microcentrifuge tube containing the 1 mg of ML390.
- Mixing: Close the tube tightly and vortex thoroughly until the solid is completely dissolved.
  Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.
- Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected (amber) tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Solutions of ML390 may show some decomposition over time.[1]

# Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture.

#### Materials:

- 10 mM ML390 stock solution in DMSO
- Sterile cell culture medium appropriate for your cell line
- Sterile microcentrifuge tubes or a 96-well plate for dilution
- Calibrated micropipettes and sterile tips

#### Procedure:

- Thawing Stock Solution: Thaw one aliquot of the 10 mM ML390 stock solution at room temperature.
- Intermediate Dilution (e.g., to 1 mM): Perform an initial 1:10 dilution of the stock solution in cell culture medium. For example, add 10 μL of the 10 mM stock to 90 μL of medium to get a 1 mM intermediate solution.

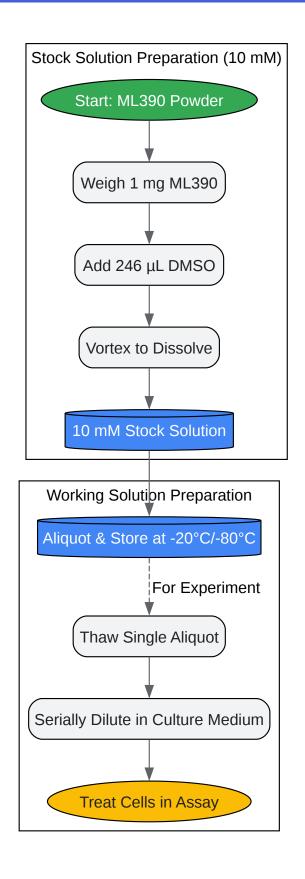






- Final Working Concentrations: Prepare the final desired concentrations by further diluting the intermediate solution. For example, to treat cells with a final concentration of 2  $\mu$ M in a well containing 100  $\mu$ L of medium, you can prepare a 2X working solution (4  $\mu$ M) and add an equal volume to the cells.
  - Important: Ensure the final concentration of DMSO in the cell culture wells is non-toxic, typically below 0.5%.





Click to download full resolution via product page

Figure 2. Experimental workflow for preparing ML390 stock and working solutions.



## **Safety Precautions**

**ML390** is intended for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound and its solutions. Handle DMSO with care, as it can facilitate the absorption of substances through the skin. All work should be performed in a well-ventilated area or a chemical fume hood.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [Preparing ML390 stock solution for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610951#preparing-ml390-stock-solution-for-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com